molecular formula C14H14ClN5 B2357463 1-(5-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890938-74-6

1-(5-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2357463
CAS No.: 890938-74-6
M. Wt: 287.75
InChI Key: CHADBVMPDMXNKS-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused ring system containing both pyrazole and pyrimidine rings. The presence of a chloro and methyl group on the phenyl ring, along with an ethylamine substitution, contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 1-(5-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps :

    Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Construction of the pyrimidine ring: The pyrazole intermediate is then reacted with formamide or other suitable reagents to form the pyrimidine ring.

    Substitution reactions: The final step involves introducing the chloro, methyl, and ethylamine groups through various substitution reactions.

Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. These methods may include the use of catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(5-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.

    Biology: The compound exhibits significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Due to its biological activities, it is being investigated as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

1-(5-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-N-ethylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN5/c1-3-16-13-11-7-19-20(14(11)18-8-17-13)12-6-10(15)5-4-9(12)2/h4-8H,3H2,1-2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHADBVMPDMXNKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C2C=NN(C2=NC=N1)C3=C(C=CC(=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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